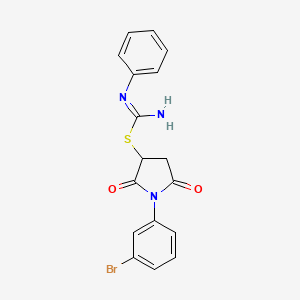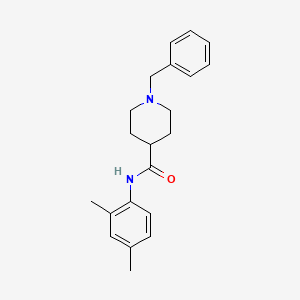
1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate, also known as BRD7552, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can increase the acetylation of histones, leading to the activation of genes that are involved in various cellular processes, including apoptosis, inflammation, and neuronal function.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to have various biochemical and physiological effects. In cancer research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In inflammation research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to improve cognitive function and reduce neuroinflammation by increasing the expression of genes involved in neuronal function and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its high yield synthesis method, which makes it a viable option for large-scale production. Another advantage is its potential as a therapeutic agent for various diseases. However, one limitation of using 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its limited solubility in water, which can make it difficult to dissolve and use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it affects cellular processes. Additionally, future research could focus on developing new synthesis methods for 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate that improve its solubility and purity.
Métodos De Síntesis
The synthesis of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate involves the reaction between 3-bromophenyl isothiocyanate and N-phenylpyrrolidine-2,5-dione in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure product. This method has been successfully used to produce 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in high yields, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been studied extensively for its potential as a therapeutic agent. It has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-5-4-8-13(9-11)21-15(22)10-14(16(21)23)24-17(19)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKHIEALBDGRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5037365.png)
![2-ethoxy-4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5037375.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-2-furyl)methyl]-2-pyridinamine](/img/structure/B5037376.png)
![3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5037382.png)



![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5037412.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5037414.png)


![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5037451.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5037459.png)
